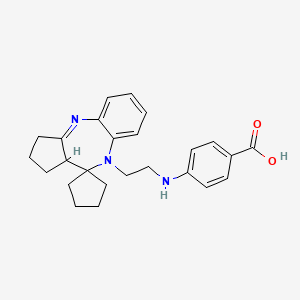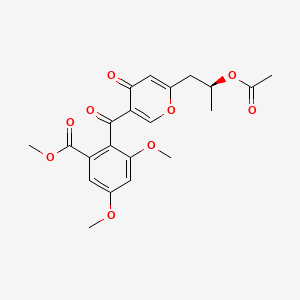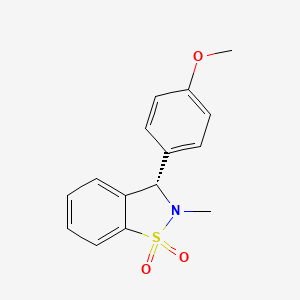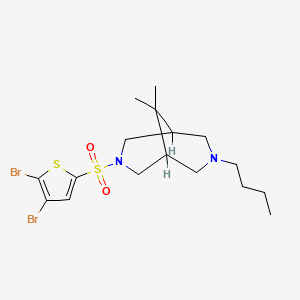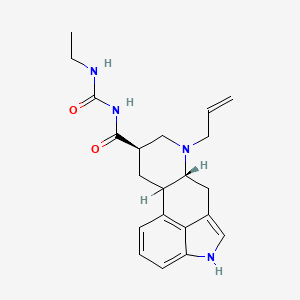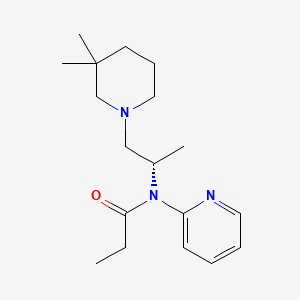![molecular formula C36H24Br4N3O5S- B12741690 [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate CAS No. 14921-19-8](/img/structure/B12741690.png)
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its vibrant color and is often used in dyeing and staining applications. Its structure includes a phenothiazine core, which is a tricyclic compound with sulfur and nitrogen atoms, and a spirobenzofuran-xanthene moiety, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the reaction of 3,7-diaminophenothiazine with dimethylamine under controlled conditions to form the dimethylamino derivative . This intermediate is then reacted with various brominated compounds to introduce the tetrabromo substituents . The final step involves the formation of the spirobenzofuran-xanthene structure through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its leuco form, which is colorless.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as quinones, leuco forms, and substituted phenothiazines .
Applications De Recherche Scientifique
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also interacts with proteins, affecting their function and stability. The compound’s antimicrobial properties are attributed to its ability to generate reactive oxygen species, leading to oxidative damage in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azure A: A phenothiazine dye with similar staining properties.
Methylene Blue: Another phenothiazine derivative used in medical and biological applications.
Uniqueness
What sets [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate apart is its unique combination of a phenothiazine core with a spirobenzofuran-xanthene structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific staining and dyeing characteristics .
Propriétés
Numéro CAS |
14921-19-8 |
|---|---|
Formule moléculaire |
C36H24Br4N3O5S- |
Poids moléculaire |
930.3 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.C16H18N3S/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h1-6,25-26H;5-10H,1-4H3/q;+1/p-2 |
Clé InChI |
CXVZYASSDXHAKR-UHFFFAOYSA-L |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



